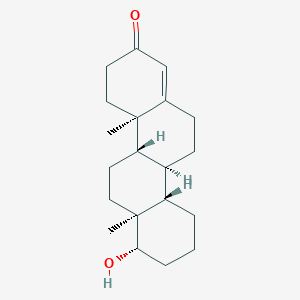

D-Homotestosterone

Description

Historical Trajectory of Steroid Chemistry Research

The journey to understand and manipulate steroids has been a long and complex one, marked by key discoveries that have fundamentally shaped modern organic chemistry and medicine.

The early 20th century marked the beginning of intensive research into the chemical nature of steroids. numberanalytics.com Initial efforts focused on isolating and determining the intricate structures of these molecules, a challenging task given their complex, polycyclic nature. britannica.comlibretexts.org Through painstaking degradation experiments and chemical analysis, the fundamental four-ring structure, known as the steroid nucleus or gonane, was established. britannica.comwikipedia.orgbritannica.com This foundational work, carried out by pioneers like Adolf Windaus and Heinrich Wieland, who were awarded Nobel Prizes in 1928 and 1927 respectively, laid the groundwork for the entire field. britannica.comwikipedia.orglibretexts.org The subsequent elucidation of the structures of key steroid hormones, such as cholesterol, testosterone (B1683101), and estrogen, in the 1920s and 1930s was a monumental achievement. numberanalytics.comlibretexts.org The advent of physical methods like X-ray crystallography, infrared spectroscopy, and nuclear magnetic resonance later revolutionized structural determination, providing precise three-dimensional pictures of these molecules. britannica.comroutledge.com

With the structures of natural steroids established, the focus of research shifted towards their synthesis and the creation of novel analogues with altered biological activities. britannica.com The total synthesis of a steroid, first achieved for equilenin (B1671562) and later for other complex steroids like cholesterol and cortisone (B1669442) by figures such as Robert Burns Woodward (Nobel Prize in Chemistry, 1965), represented a landmark in organic synthesis. wikipedia.orglibretexts.org These early syntheses were often long and linear, but they demonstrated the power of chemical methods to construct complex natural products. journals.co.za

Over time, synthetic strategies evolved to become more efficient and versatile, allowing for the creation of steroids with modified skeletons. libretexts.orgresearchgate.net This included the development of methods for ring expansion, contraction, and the introduction of heteroatoms into the steroid framework. journals.co.zadoi.orgrsc.org These "unnatural" steroids were synthesized to probe the relationship between structure and biological function, leading to the discovery of compounds with enhanced or more specific therapeutic properties. acs.orgcore.ac.uk The development of convergent synthetic strategies, where different parts of the molecule are synthesized separately and then joined together, significantly improved the efficiency of producing these complex molecules. libretexts.orgjournals.co.za

D-homo-steroids are a class of modified steroids in which the five-membered D-ring has been expanded to a six-membered ring. publish.csiro.auannualreviews.org The investigation of D-homo-steroids, including D-homotestosterone, emerged from the broader effort to understand how alterations to the steroid skeleton impact biological activity. publish.csiro.auannualreviews.org The synthesis of D-homo analogues of natural steroid hormones allowed researchers to study the importance of the D-ring size for receptor binding and physiological response. annualreviews.orgscispace.com For instance, the synthesis of dl-D-homotestosterone was an early demonstration of the isoxazole (B147169) annelation method, a valuable tool in steroid synthesis. journals.co.zaclockss.org The study of D-homo-steroids has contributed to a deeper understanding of the structural requirements for androgenic and other hormonal activities. publish.csiro.auunodc.org Research in this area continues, with a focus on synthesizing novel D-homo-androstane derivatives as potential therapeutic agents, for example, in cancer treatment. doi.orgnih.govrsc.orgnih.govrsc.org

Evolution of Synthetic Strategies for Modified Steroid Skeletons

Fundamental Concepts of Steroid Structure and Biological Recognition

The biological activity of a steroid is intimately linked to its three-dimensional shape. routledge.comcore.ac.uk The steroid nucleus is a relatively rigid structure composed of four fused rings (A, B, C, and D). wikipedia.orglibretexts.org The way these rings are fused together (the stereochemistry of the ring junctions) and the nature and orientation of various substituent groups attached to this core determine how the steroid molecule interacts with its biological target, typically a protein receptor. britannica.comroutledge.com

Small changes in the steroid's structure, such as the addition or removal of a functional group or an alteration in stereochemistry, can dramatically change its biological effects. britannica.comcore.ac.uk This principle of "structural specificity" is central to steroid biochemistry. Receptors are protein molecules with a specific three-dimensional binding pocket that is complementary in shape and chemical properties to its corresponding steroid ligand. The binding of a steroid to its receptor initiates a cascade of events within the cell, leading to a physiological response. The size and shape of the D-ring, for example, are critical for proper binding to the androgen receptor.

Rationale for Investigating this compound within Academic Contexts

The study of this compound in an academic setting is driven by several key scientific questions:

Structure-Activity Relationships: By comparing the biological activity of this compound with that of its natural counterpart, testosterone, researchers can probe the importance of the five-membered D-ring for androgenic activity. This helps to map the structural requirements of the androgen receptor. scispace.comunodc.org

Synthetic Methodology: The synthesis of this compound and its derivatives provides a platform for developing and showcasing new synthetic strategies in organic chemistry. journals.co.zaannualreviews.orgclockss.org The challenges associated with constructing the modified D-ring have spurred innovation in synthetic methods.

Pharmacological Probes: Modified steroids like this compound can serve as valuable tools to investigate the mechanisms of steroid hormone action. By observing how the altered structure affects binding, metabolism, and cellular response, scientists can gain a more detailed understanding of these fundamental biological processes.

Potential Therapeutic Applications: While this compound itself may not have direct clinical applications, the exploration of D-homo-androstane derivatives has led to the discovery of compounds with other potentially useful biological activities, such as anti-cancer properties. doi.orgnih.govrsc.orgnih.govrsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

3818-24-4 |

|---|---|

Molecular Formula |

C20H30O2 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

(4aR,4bS,6aS,7S,10aS,10bR)-7-hydroxy-4a,6a-dimethyl-4,4b,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-3H-chrysen-2-one |

InChI |

InChI=1S/C20H30O2/c1-19-10-8-14(21)12-13(19)6-7-15-16-4-3-5-18(22)20(16,2)11-9-17(15)19/h12,15-18,22H,3-11H2,1-2H3/t15-,16-,17-,18-,19-,20-/m0/s1 |

InChI Key |

FFZVTLPCFSOGJI-RABCQHRBSA-N |

SMILES |

CC12CCC3C(C1CCCC2O)CCC4=CC(=O)CCC34C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC[C@@H]2O)CCC4=CC(=O)CC[C@]34C |

Canonical SMILES |

CC12CCC3C(C1CCCC2O)CCC4=CC(=O)CCC34C |

Origin of Product |

United States |

Synthetic Methodologies for D Homotestosterone and Its Analogs

Pioneering Total Synthesis Routes for D-Homotestosterone

The initial total syntheses of this compound were significant achievements in organic chemistry, establishing foundational routes that demonstrated the feasibility of constructing this modified steroid skeleton. These early methods were crucial in laying the groundwork for more advanced synthetic strategies.

Isoxazole (B147169) Annelation Strategies

A noteworthy pioneering approach in the synthesis of this compound was the isoxazole annelation method. journals.co.zaacs.org This strategy was effectively demonstrated by Stork and McMurry in their synthesis of dl-D-homotestosterone. journals.co.zaacs.org The core of this method involves using a 5-substituted isoxazole to alkylate a CD-ring precursor. journals.co.za

The synthesis began with the transformation of the dioxolane of ethyl 3-(4-oxopentyl)-5-methyl-4-isoxazolecarboxylate into a 4-chloromethylisoxazole derivative. acs.org This derivative was then used to alkylate the enolate of 10-methyl-1,9-octalin-2,5-dione, yielding the key alkylated intermediate. acs.org Subsequent steps involved a sequence of reactions:

Reduction of the saturated carbonyl group using sodium borohydride (B1222165). acs.org

Hydrogenation of the olefinic bond. journals.co.za

Hydrogenolysis of the isoxazole ring with Raney nickel, followed by alkaline treatment. journals.co.zaacs.org

Ring-closure to afford a tricyclic enone, which serves as a precursor to the final this compound structure. journals.co.zaacs.org

This isoxazole-based annelation proved to be a sophisticated method for introducing the necessary carbon framework, showcasing the utility of heterocyclic compounds in complex steroid synthesis. journals.co.zaacs.org

Modern and Novel Synthetic Pathways to D-Homosteroid Skeletons

More recent synthetic efforts have focused on developing flexible and efficient procedures for constructing D-homosteroid skeletons, employing modern organometallic and cyclization reactions. arkat-usa.org These methods often provide improved yields and greater versatility in accessing a variety of substituted analogs. arkat-usa.org

Mukaiyama Reaction Applications in D-Homo Steroid Synthesis

The Mukaiyama reaction has emerged as a powerful tool in the synthesis of D-homo steroid skeletons. researchgate.net Several efficient procedures have been developed that utilize Mukaiyama-type reactions as the key transformation for constructing the C12-C13 bond. researchgate.net One prominent strategy involves a Mukaiyama-Michael reaction where a silyl (B83357) enol ether of a compound like 6-methoxytetralone reacts with an enone such as 2-methyl-2-cyclopentenone. lookchem.com A key feature of this reaction is the transfer of the silyl group to the receiving enone, which generates a new silyl enol ether that can undergo further selective reactions. researchgate.netlookchem.com

Another approach involves the intermolecular addition of a carbocation, generated from a Torgov-type reagent with a Lewis acid like Zinc bromide (ZnBr2), to a silyl enol ether precursor of ring D. researchgate.netresearchgate.net The resulting seco-steroids are then cyclized upon treatment with acid to form the C8-C14 bond, completing the D-homosteroid skeleton. researchgate.netlookchem.com These methods offer a flexible and efficient route to C17-substituted D-homo steroids. arkat-usa.org

| Strategy | Key Reactants | Key Transformation | Outcome | Reference |

|---|---|---|---|---|

| Mukaiyama-Michael with Silyl Transfer | Silyl enol ether of 6-methoxytetralone; 2-methyl-2-cyclopentenone | Formation of a new silyl enol ether for subsequent reactions | Synthesis of Ziegler's triketone, a precursor for D-homo steroids | researchgate.netlookchem.com |

| Intermolecular Addition/Cyclization | Silyl enol ether (ring D precursor); Torgov-type reagent | ZnBr2-catalyzed coupling followed by acid-catalyzed cyclization | Formation of C,D-trans coupled D-homosteroid skeletons | arkat-usa.orgresearchgate.net |

| Intramolecular Cyclization | Torgov-type intermediate with a silyl enol ether in ring D | Intramolecular reaction of a carbocation with the silyl enol ether | Formation of the C12-C13 bond to yield cis (D-homo) steroid skeletons | researchgate.netresearchgate.net |

Cyclization Reactions in D-Homo Steroid Formation

Cyclization reactions are fundamental to the assembly of the polycyclic D-homosteroid framework. researchgate.netthieme-connect.com Following the formation of seco-steroid intermediates via methods like the Mukaiyama reaction, acid-catalyzed cyclization is a common strategy to forge the final ring. researchgate.netlookchem.com For instance, adducts formed from the coupling of a Torgov reagent and a silyl enol ether are treated with acid to induce cyclization and form the C8-C14 bond. researchgate.net

A different approach involves the intramolecular Lewis acid-catalyzed cyclization of steroidal aryliminium salts. thieme-connect.com These salts, generated from a secoestrone aldehyde and various anilines, can undergo cyclization to yield N-arylamino-D-homosteroids. thieme-connect.com The outcome of the reaction is dependent on the substituents present on the aniline (B41778) moiety. thieme-connect.com Another strategy involves fragmentation-cyclization sequences, where 16-oximino-17-hydroxy steroids are converted into D-homo derivatives. nih.gov

Prins-Ritter Reactions in D-Secosteroid Cyclization

A one-pot Prins-Ritter reaction sequence provides a simple and effective route for synthesizing functionalized D-homoestrones from D-secosteroidal δ-alkenyl-aldehydes. nih.gov This process is typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF3·OEt2). nih.gov The reaction proceeds through an intramolecular Prins cyclization of the δ-alkenyl-aldehyde, which generates a 16-carbenium ion. nih.govresearchgate.net This reactive intermediate is then trapped by a nitrile in a subsequent Ritter reaction, leading to the formation of 16-acylamino-17a-hydroxy-D-homoestrone derivatives. nih.gov This method allows for the synthesis of both 16α- and 16β-acylamino products. nih.gov

| Feature | Description | Reference |

|---|---|---|

| Starting Material | D-secosteroidal δ-alkenyl-aldehydes | nih.gov |

| Catalyst | Lewis acids, typically Boron trifluoride etherate (BF3·OEt2) | nih.gov |

| Key Intermediate | 17a-hydroxy-16-carbenium ion formed via Prins cyclization | nih.govresearchgate.net |

| Nucleophile | Various nitriles, which also can act as the solvent | nih.govresearchgate.net |

| Product | 16-acylamino-17a-hydroxy-D-homoestrone derivatives | nih.gov |

Stereochemical Considerations in this compound Synthesis

The spatial arrangement of atoms, or stereochemistry, is a critical aspect of synthesizing this compound and its analogs. The biological activity of these molecules is often highly dependent on their three-dimensional structure. Therefore, controlling the stereochemistry during synthesis is paramount to obtaining the desired biologically active compound.

Control of Stereospecificity and Diastereoselectivity

Stereospecificity and diastereoselectivity are key concepts in achieving the desired stereochemical outcome in a synthesis. A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. inflibnet.ac.inmasterorganicchemistry.com In contrast, a stereoselective reaction is one in which one stereoisomer is formed preferentially over another, often due to steric or electronic factors. inflibnet.ac.inyoutube.com

In the synthesis of this compound and its derivatives, controlling the formation of new chiral centers is a significant challenge. For instance, the reduction of a ketone to a hydroxyl group can result in two different stereoisomers. The Felkin-Ahn model is often used to predict the diastereoselectivity of such nucleophilic additions to carbonyl groups. msu.edu This model considers the steric hindrance around the carbonyl group to predict which face the nucleophile will preferentially attack. msu.edu

The choice of reagents and reaction conditions plays a crucial role in controlling stereoselectivity. For example, the reduction of a steroidal methyl ketone with sodium borohydride can yield one diastereomer, while using a bulkier reducing agent like disiamylborane (B86530) can lead to the opposite diastereomer. msu.edu This highlights the importance of carefully selecting reagents to achieve the desired stereochemical configuration.

Synthesis of Specific Stereoisomers and Enantiomers

The synthesis of a specific stereoisomer, including a single enantiomer, is often the ultimate goal in medicinal chemistry, as different stereoisomers can have vastly different biological activities. wikipedia.org Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. libretexts.orgkhanacademy.org

Several strategies are employed to synthesize specific stereoisomers of this compound. One approach is to start with a chiral precursor that already possesses the desired stereochemistry at certain carbon atoms. This is known as chiral pool synthesis. wikipedia.org For example, the synthesis of C-nor-D-homotestosterone derivatives has been achieved starting from the naturally occurring alkaloid jervine (B191634), which provides a pre-defined stereochemical framework. acs.org

Another powerful technique is asymmetric synthesis, which involves the use of chiral catalysts or auxiliaries to induce the formation of one enantiomer over the other. wikipedia.orgspringernature.com For instance, the Sharpless asymmetric dihydroxylation is a well-known method for the enantioselective synthesis of diols from alkenes. wikipedia.org While specific applications to this compound are not detailed in the provided context, such methodologies are fundamental in modern stereoselective synthesis.

The synthesis of (+)-19-nor-D-homotestosterone has been accomplished from (+)-D-homo-oestrone methyl ether. publish.csiro.au The reduction of the 17a-keto group in D-homo-oestrone methyl ether with sodium borohydride is expected to yield the 17aβ-hydroxy compound, which has the natural configuration. publish.csiro.au This demonstrates the use of stereocontrolled reduction to obtain a specific stereoisomer.

Synthesis of this compound Derivatives and Analogs

The modification of the basic this compound structure has led to the synthesis of various derivatives and analogs with potentially altered biological activities. These modifications often involve changes to the D-ring, the removal or addition of methyl groups, or the introduction of heterocyclic rings.

D-Homoestrone Derivatives

D-homoestrone, a key intermediate in the synthesis of some this compound analogs, can be synthesized by the ring expansion of estrone. publish.csiro.au A variety of D-homoestrone derivatives have been prepared, often with the goal of exploring their biological properties. nih.gov

One method for preparing D-homoestrone derivatives involves the Lewis acid-induced cyclization of an unsaturated secoestrone aldehyde. thieme-connect.com This intramolecular Prins reaction can furnish D-homosteroids with halogens at the 16-position. thieme-connect.com The choice of Lewis acid can influence the stereoselectivity of the reaction. For example, the reaction of a 13-epimer of the secoestrone aldehyde with zinc bromide was found to be highly stereoselective. researchgate.net

Another approach to D-homoestrone derivatives is through a tandem Knoevenagel hetero-Diels-Alder reaction starting from natural estrone. u-szeged.hu This method allows for the construction of the D-homo ring system with incorporated heteroatoms.

| Starting Material | Reaction Type | Product | Reference |

| Unsaturated secoestrone aldehyde | Lewis acid-induced intramolecular Prins reaction | 16-Halo-D-homosteroids | thieme-connect.comresearchgate.net |

| Estrone | Tandem Knoevenagel hetero-Diels-Alder | D-Homoestrone derivatives | u-szeged.hu |

| 3β-acetoxy-5-androstene-17-one | Condensation with ethyl diazo(lithio)acetate followed by rhodium-catalyzed conversion | Ethyl 17a-oxo-D-homo-steroid-17-carboxylates | nih.gov |

Nor-D-Homotestosterone Synthesis

"Nor" in the context of steroid nomenclature indicates the removal of a methyl group. The synthesis of nor-D-homotestosterone analogs has been an area of interest to investigate the impact of these structural changes on biological activity.

The synthesis of (+)-19-nor-D-homotestosterone was undertaken to explore the biological effect of retaining the 18-methyl group in a structure that is inactive without it. publish.csiro.au The synthesis started from (+)-D-homo-oestrone methyl ether, which was prepared by the ring expansion of (+)-oestrone methyl ether. publish.csiro.au The A-ring was constructed from the aromatic A-ring of the D-homo-oestrone derivative using a Birch reduction followed by acid hydrolysis. publish.csiro.au

The synthesis of C-nor-D-homotestosterone derivatives, where a carbon atom is removed from the C-ring, has also been reported. acs.org These compounds were synthesized from the veratrum alkaloid jervine. acs.org The degradation of jervine provided a key intermediate which was then converted through a series of steps, including an Oppenauer oxidation and a Wolff-Kishner reduction, to the desired C-nor-D-homotestosterone analogs. acs.org

| Precursor | Target Compound | Key Steps | Reference |

| (+)-D-homo-oestrone methyl ether | (+)-19-nor-D-homotestosterone | Birch reduction, acid hydrolysis | publish.csiro.au |

| Jervine | C-nor-D-homotestosterone derivatives | Degradation, Oppenauer oxidation, Wolff-Kishner reduction | acs.org |

| Ketones X and XV | DL-19-nor-D-homotestosterone and its 17a-alkyl homologs | Series of reactions | cia.govresearchgate.net |

Heterocyclic D-Homosteroid Derivatives

The incorporation of heteroatoms (atoms other than carbon and hydrogen) into the steroid skeleton can lead to compounds with novel biological properties. The synthesis of heterocyclic D-homosteroid derivatives often involves the construction of a new ring containing nitrogen, oxygen, or other heteroatoms, fused to the D-ring.

A stereoselective method for the preparation of condensed aza-D-homo-estrone derivatives involves the halogen-induced intramolecular formation of nitrones from δ-alkenyl oximes, followed by a 1,3-dipolar cycloaddition reaction. thieme-connect.comthieme-connect.com This approach allows for the synthesis of five- or more-ringed heterocyclic steroids. thieme-connect.com

The synthesis of heterocyclic D-homosteroids can also be achieved through the intramolecular cyclization of steroid arylimines. u-szeged.hu Additionally, copper-catalyzed 1,3-dipolar cycloaddition reactions of steroidal azides with terminal alkynes have been used to obtain 1,2,3-triazolyl derivatives of D-homoandrostane. nih.gov This "click" chemistry approach can be performed in tandem with a D-homo rearrangement under certain conditions. nih.gov

| Synthetic Strategy | Resulting Heterocycle | Key Features | Reference |

| Halogen-induced nitrone formation and 1,3-dipolar cycloaddition | Condensed aza-D-homo-estrone derivatives | Stereoselective, forms five or more rings | thieme-connect.comthieme-connect.com |

| Intramolecular cyclization of steroid arylimines | Azasteroids and D-homosteroids | - | u-szeged.hu |

| Copper-catalyzed "click" reaction | 1,2,3-Triazolyl derivatives of D-homoandrostane | High yield, can be tandem with D-homo rearrangement | nih.gov |

Advanced Synthetic Techniques and Emerging Technologies

The synthesis of this compound and its analogs, which feature a six-membered D-ring instead of the natural five-membered ring, presents unique stereochemical and regiochemical challenges. Overcoming these hurdles has led to the exploration of advanced synthetic strategies that offer greater efficiency, selectivity, and sustainability compared to traditional methods. These emerging technologies, including chemoenzymatic approaches, novel catalytic systems, and artificial intelligence-driven pathway optimization, are paving the way for more streamlined and innovative routes to these modified steroid structures.

Chemoenzymatic Synthesis Approaches

The core principle of this approach is to use enzymes to perform difficult chemical steps, such as site-specific hydroxylations or stereoselective reductions, on a steroid scaffold that can then be further modified through conventional chemical reactions. For instance, P450 enzymes are particularly valuable for their ability to catalyze regio- and stereospecific hydroxylations at positions on the steroid nucleus that are often difficult to functionalize selectively using standard chemical methods. nih.gov While direct chemoenzymatic synthesis of this compound is not widely documented, the principles are readily applicable. An engineered P450 hydroxylase, for example, could introduce a hydroxyl group at a specific position on a testosterone (B1683101) precursor, which could then facilitate a chemically-mediated ring expansion to the D-homo structure.

A modular chemoenzymatic strategy has been demonstrated for the synthesis of C14-functionalized steroids. biorxiv.org This involved identifying and engineering a novel C14α-hydroxylase (CYP14A) that could efficiently hydroxylate a range of steroidal substrates with a C17 side chain. biorxiv.org The resulting 14α-hydroxy steroids were then chemically converted to a Δ14-olefin, which serves as a versatile intermediate for further functionalization. biorxiv.org This type of strategy, combining enzymatic precision with chemical versatility, provides a blueprint for accessing diverse this compound analogs.

Furthermore, chemoenzymatic methods have been successfully employed in the synthesis of other complex diterpenoid natural products, showcasing the power of this approach. researchgate.net For example, the synthesis of various cyclopiane diterpenes was achieved through late-stage functionalization of the steroid-like skeleton using both chemical and enzymatic C-H activation and hydroxylation techniques. researchgate.net The development of whole-cell biocatalysis systems further enhances the practicality of these methods, allowing for the efficient production of key steroidal intermediates without the need for purified enzymes. nih.govd-nb.info

The table below summarizes potential chemoenzymatic steps that could be adapted for the synthesis of this compound and its analogs, based on established enzymatic transformations in steroid chemistry.

| Enzymatic Reaction | Enzyme Class | Potential Application in this compound Synthesis | Key Advantages |

| Regio- and Stereoselective Hydroxylation | Cytochrome P450 Monooxygenases | Introduction of a hydroxyl group at a specific position to facilitate D-ring expansion or further functionalization. | High selectivity, mild reaction conditions. |

| Stereoselective Reduction | Ketoreductases (KREDs) | Control of stereochemistry at key positions during the synthesis of the steroid core or side chains. rsc.org | High enantioselectivity and diastereoselectivity. |

| Oxidative Transformations | Oxidases/Dehydrogenases | Introduction of unsaturation or carbonyl groups to create reactive handles for subsequent chemical steps. acs.org | Specificity, avoiding the use of harsh chemical oxidants. |

| Macrocyclization | Thioesterases (TEs) | While not directly for D-ring formation, TEs can be used to construct complex macrocyclic analogs. rsc.org | Catalyzes challenging ring-closing reactions. |

Application of Catalysis in D-Homosteroid Synthesis

Modern catalysis plays a pivotal role in the synthesis of complex molecules like D-homosteroids, offering efficient and selective methods for bond formation and skeletal rearrangements. ugent.benih.gov The construction of the D-homo steroid skeleton often involves ring expansion reactions, which can be effectively promoted by various catalysts.

Lewis acids are frequently employed to catalyze the rearrangements required for D-ring expansion. For example, the Tiffeneau-Demjanov rearrangement, a classic method for forming D-homosteroids, involves the treatment of 17-amino-17-hydroxymethyl steroids with nitrous acid, but modern variations often use Lewis acids to improve selectivity. arkat-usa.org Bismuth(III) compounds, such as bismuth(III) triflate (Bi(OTf)₃), have emerged as versatile and environmentally benign catalysts for various steroid transformations, including backbone rearrangements that can alter the steroid skeleton. nih.gov While not a direct D-ring expansion, these catalysts are effective in promoting complex skeletal changes. nih.gov

Palladium-catalyzed reactions have also proven to be powerful tools in steroid synthesis. A notable example is a palladium-catalyzed Baeyer-Villiger type rearrangement of a cyclic silylenol ether derived from dehydroepiandrosterone, which yielded a D-homo-α,β-unsaturated lactone. clockss.org This reaction was found to be dependent on the presence of oxygen and was most effective with Pd(OAc)₂ as the catalyst. clockss.org The trans-junction of the C/D rings in the steroid was found to be crucial for this particular rearrangement to occur. clockss.org Furthermore, twofold Heck reactions, also palladium-catalyzed, have been used to construct the D-homosteroid skeleton, demonstrating the utility of this catalyst in forming the key carbon-carbon bonds of the six-membered D-ring. researchgate.net

The development of new catalytic methods continues to drive progress in steroid synthesis. nih.gov For instance, zinc bromide (ZnBr₂) has been used to catalyze the coupling of a silyl enol ether D-ring precursor with a Torgov-type reagent, with the resulting adduct being cyclized to the D-homo steroid skeleton under acidic conditions. researchgate.netlookchem.com These catalytic approaches provide access to a range of C17-substituted D-homo steroids. researchgate.netlookchem.com

The table below highlights selected catalytic methods applicable to the synthesis of D-homosteroids.

| Catalyst | Reaction Type | Description | Reference Compound(s) |

| Pd(OAc)₂/O₂ | Baeyer-Villiger Type Rearrangement | Oxidation and rearrangement of a D-ring derived silylenol ether to a D-homo lactone. clockss.org | Dehydroepiandrosterone derivative |

| Palladacycle 4 | Intramolecular Heck Reaction | Cyclization to form a thiasteroid with a D-homo-like ring structure. researchgate.net | Not specified |

| ZnBr₂ | Coupling/Cyclization | Catalyzes the addition of a Torgov reagent to a D-ring precursor, followed by acid-catalyzed cyclization to the D-homo skeleton. researchgate.netlookchem.com | Carvone derivative |

| Bi(OTf)₃ | Backbone Rearrangement | Promotes complex skeletal rearrangements in steroids, indicating potential for D-ring modifications. nih.gov | 5β,6β;16α,17α-diepoxy-20-oxopregnan-3β-yl acetate |

AI-Driven Optimization of Synthesis Pathways

Retrosynthetic Analysis: AI models, often based on deep learning and neural networks, can be trained on millions of known reactions to predict plausible precursors for a target molecule. researchgate.net This allows for the rapid generation of a comprehensive map of possible synthetic routes.

Reaction Prediction: Forward synthesis prediction models can assess the likely outcome and yield of a given reaction, helping to validate the steps proposed during retrosynthesis. acs.org This reduces the need for extensive trial-and-error experimentation in the lab. researchgate.netsciety.org

Metabolic Transformations of D Homotestosterone

In Vitro Metabolic Profiling of D-Homotestosterone

In vitro studies are crucial for elucidating the metabolic pathways of a compound in a controlled environment, providing insights into the specific enzymatic reactions and the resulting metabolites. solvobiotech.com

Phase I metabolism of this compound primarily involves oxidation, reduction, and hydrolysis reactions that introduce or expose functional groups, making the molecule more polar. msdmanuals.comwikipedia.orglongdom.org Key Phase I transformations include:

Hydroxylation: This is a common modification where a hydroxyl group (-OH) is added to the steroid structure. wikipedia.orgdroracle.ai This reaction is often catalyzed by cytochrome P450 enzymes. wikipedia.orgdroracle.ai

Reduction: The reduction of ketone groups is another significant pathway. For instance, the 3-keto group of this compound can be reduced. slideshare.net In the case of this compound, reduction can lead to the formation of metabolites like D-homo-5β-androstane-3α,17aβ-diol. researchgate.net

A study identified the formation of 5β-dihydro-D-homotestosterone through the reduction of the A-ring double bond. researchgate.net Further reduction of the ketone group resulted in D-homo-5β-androstane-3α,17aβ-diol. researchgate.net

Following Phase I, the modified metabolites, or the parent compound itself, can undergo Phase II conjugation reactions. msdmanuals.com These reactions involve the attachment of endogenous molecules, which significantly increases water solubility and facilitates excretion. uomus.edu.iq Common conjugation pathways include:

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to the steroid. uomus.edu.iqnih.gov The presence of hydroxyl groups, introduced during Phase I, provides sites for glucuronidation.

Sulfation: This involves the addition of a sulfate (B86663) group, another mechanism to increase polarity. longdom.orgnih.gov

Research has shown that metabolites of this compound are extensively conjugated. researchgate.net The isolation of this compound and D-homo-5β-androstane-3α,17aβ-diol from urine after administration required hydrolysis with β-glucuronidase or acid, indicating that these compounds were present as conjugates, likely glucuronides. researchgate.net

The metabolism of this compound is mediated by specific enzyme systems primarily located in the liver. nih.gov

Cytochrome P450 (CYP450): This superfamily of enzymes is central to Phase I metabolism, particularly hydroxylation reactions of steroids. wikipedia.orgmdpi.comnih.gov Different CYP isoforms exhibit varying substrate specificities. proteopedia.org While specific CYP enzymes responsible for this compound metabolism are not extensively detailed in the provided search results, it is a well-established principle that CYPs are key players in steroid oxidation. wikipedia.orgnih.gov

Reductases: These enzymes are responsible for the reduction of double bonds and ketone groups. For example, 5β-reductase would be involved in the formation of 5β-dihydro-D-homotestosterone. researchgate.net

Characterization of Phase II Metabolites (e.g., Conjugation Pathways)

Comparative Metabolic Studies in Non-Human Biological Systems

To understand the metabolic fate of this compound, researchers utilize various non-human biological systems, both in vitro and in vivo. walshmedicalmedia.com

In vitro models are indispensable tools for studying drug metabolism, offering a simplified and controlled environment. dls.com

Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells and are rich in Phase I enzymes, especially cytochrome P450s. dls.comunl.edu They are widely used to assess the metabolic stability and identify the primary oxidative metabolites of compounds. solvobiotech.com

Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolizing enzymes and cofactors. dls.comnih.gov They provide a more physiologically relevant model compared to microsomes as they also include transport mechanisms. nih.gov

The table below summarizes the key features of these in vitro models for studying this compound metabolism.

| Model | Key Features | Relevant Metabolic Pathways |

| Liver Microsomes | Enriched in Phase I enzymes (CYP450s). dls.com | Primarily used for studying oxidation and reduction reactions. unl.edu |

| Hepatocytes | Contain a full range of Phase I and Phase II enzymes and transporters. dls.comnih.gov | Allows for the study of the complete metabolic profile, including conjugation reactions. nih.gov |

In vivo studies in animal models provide a comprehensive picture of a compound's absorption, distribution, metabolism, and excretion (ADME) in a whole organism. walshmedicalmedia.comfda.gov

A study involving the oral administration of this compound to a human patient, which serves as a clinical analog to animal model studies, led to the isolation of metabolites from urine. researchgate.net The identified metabolites were this compound itself and D-homo-5β-androstane-3α,17aβ-diol, both found as conjugates. researchgate.net This study demonstrated that approximately 5% of the administered dose was recovered as unchanged this compound and another 5% as the identified diol metabolite, indicating that a significant portion of the compound is metabolized and excreted. researchgate.net

Species-Specific Metabolic Pathways and Metabolite Distribution

The metabolic pathways of steroids can vary significantly between species, influencing the profile of excreted metabolites. Research into the specific metabolism of this compound has been conducted in humans and modeled in various microbial systems.

Human Metabolism: An early in vivo study in humans provided foundational insight into the metabolic fate of this compound. Following oral administration, a key metabolite was isolated from urine: D-homo-5β-androstane-3α,17aβ-diol . nih.gov This metabolite indicates that this compound undergoes significant reduction in the human body, specifically involving the A-ring and the 3-keto group. The isolation of this diol only after treatment with β-glucuronidase suggests that the metabolite is extensively conjugated, a typical Phase II metabolic step, prior to urinary excretion. nih.gov In this study, approximately 5% of the administered dose was recovered as the unchanged this compound and another 5% as the identified diol metabolite. nih.gov

Microbial Biotransformation as a Model System: Microbial systems are widely used to model and predict mammalian metabolism of steroids, as they possess a diverse array of enzymes capable of performing regio- and stereospecific transformations. uniprot.orgnih.gov Several fungal species have been investigated for their ability to transform steroids structurally related to this compound, providing a predictive glimpse into its potential metabolic pathways.

Penicillium lilacinum has been shown to degrade D-homoprogesterone to produce this compound, indicating its capability to act on D-homo steroids. researchgate.netresearchgate.net Other Penicillium species are known to perform reactions such as D-ring lactonization and hydroxylation on various steroid skeletons. nih.gov

Rhizopus species , such as Rhizopus stolonifer, are known to hydroxylate testosterone (B1683101) at the 11α-position and can also perform D-ring lactonization. nih.govresearchgate.net

Aspergillus species , like Aspergillus wentii and Aspergillus niger, can introduce hydroxyl groups at various positions on the steroid nucleus, such as 6β, 11α, and 14α on testosterone and progesterone. nih.govnih.gov

These microbial studies suggest that hydroxylation and oxidation, particularly the formation of lactones via Baeyer-Villiger oxidation, are plausible metabolic routes for this compound in various biological systems.

| Species/System | Parent Compound | Metabolite(s) Identified | Metabolic Reaction | Reference(s) |

| Human (in vivo) | This compound | D-homo-5β-androstane-3α,17aβ-diol | A-ring reduction, 3-keto reduction, Conjugation | nih.gov |

| Fungus (Penicillium lilacinum) | D-Homoprogesterone | This compound | Side-chain cleavage | researchgate.netresearchgate.net |

| Fungus (Rhizopus stolonifer) | Testosterone | 11α-Hydroxytestosterone, Androst-4-ene-3,6,17-trione, Testololactone | 11α-hydroxylation, 6-oxidation, D-ring lactonization | nih.govresearchgate.net |

| Fungus (Aspergillus wentii) | Testosterone | 6β-Hydroxytestosterone, 14α-Hydroxytestosterone | 6β-hydroxylation, 14α-hydroxylation | nih.gov |

This table is interactive. Click on the headers to sort.

Enzymology of this compound Metabolism

The biotransformation of this compound is catalyzed by a range of enzymes that handle endogenous and exogenous compounds. The structure of the D-homo steroid nucleus influences which enzymes can recognize it as a substrate.

Characterization of Metabolizing Enzymes

While specific enzymes responsible for this compound metabolism have not been definitively characterized in dedicated studies, the identified human metabolite allows for informed predictions.

Phase I Enzymes (Cytochrome P450 Superfamily): The Cytochrome P450 (CYP) enzymes are the most important family of Phase I enzymes, responsible for the oxidative metabolism of a vast number of drugs and steroids. uniprot.orgnih.gov

CYP3A4: This is a major human CYP isoform, metabolizing over 50% of clinical drugs and various steroids, including testosterone. uniprot.org It typically catalyzes hydroxylation reactions at positions such as 6β. uniprot.org Given the prevalence of hydroxylation in microbial steroid metabolism, it is plausible that CYP3A4 or other CYP isoforms could hydroxylate the this compound skeleton.

CYP7B1: This enzyme is involved in the metabolism of neurosteroids and functions as a 7α-hydroxylase for 3-hydroxy steroids. uniprot.org

Reductases and Dehydrogenases: The formation of D-homo-5β-androstane-3α,17aβ-diol in humans points to the action of reductases.

5β-Reductase (AKR1D1): This enzyme catalyzes the reduction of the C4-C5 double bond of steroids, a key step in the formation of 5β-reduced metabolites.

Hydroxysteroid Dehydrogenases (HSDs): These enzymes are responsible for the interconversion of keto and hydroxyl groups on the steroid nucleus. The reduction of the 3-keto group to a 3α-hydroxyl group is likely carried out by an aldo-keto reductase or a specific HSD.

Phase II Enzymes (Conjugating Enzymes): The finding that the human metabolite is conjugated indicates the involvement of Phase II enzymes. nih.gov

UDP-Glucuronosyltransferases (UGTs): These enzymes conjugate glucuronic acid to substrates, a common pathway for steroid elimination. genecards.orgnih.gov UGT isoforms like UGT2B15 and UGT2B17 are known to glucuronidate testosterone and related androgens. frontiersin.orgdrugbank.com It is highly probable that this compound or its hydroxylated metabolites are substrates for these enzymes.

| Enzyme Family | Potential Specific Enzymes | Predicted Reaction | Evidence/Rationale | Reference(s) |

| Cytochrome P450 | CYP3A4, CYP7B1 | Hydroxylation | Known to metabolize testosterone and other steroids. | uniprot.orguniprot.org |

| Reductases | 5β-Reductase (AKR1D1) | A-ring double bond reduction | Based on the 5β-configuration of the human metabolite. | nih.gov |

| Dehydrogenases | Hydroxysteroid Dehydrogenases (HSDs) | 3-keto group reduction | Based on the 3α-hydroxyl group of the human metabolite. | nih.gov |

| Transferases | UGT2B15, UGT2B17 | Glucuronide conjugation | The human metabolite was found to be conjugated; UGTs are major steroid conjugating enzymes. | nih.govfrontiersin.orgdrugbank.com |

This table is interactive. Click on the headers to sort.

Reaction Kinetics of Enzymatic Biotransformations

The study of enzyme kinetics, often described by the Michaelis-Menten model, is crucial for understanding the rate of metabolic reactions. libretexts.org Key parameters include the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal velocity, and the maximal reaction velocity (Vₘₐₓ). libretexts.org

Currently, there is no published data on the specific kinetic parameters (Kₘ, Vₘₐₓ) for the enzymatic biotransformation of this compound. However, kinetic studies of related steroids with metabolizing enzymes can provide a framework for what such an analysis would entail. For example, the metabolism of the synthetic steroid dexamethasone (B1670325) by human liver microsomes to form 6β-hydroxydexamethasone, a reaction catalyzed by CYP3A4, has been characterized.

| Enzyme | Substrate | Metabolite | Kₘ (μM) | Vₘₐₓ (pmol/min/mg protein) | Reference |

| CYP3A4 | Dexamethasone | 6β-Hydroxydexamethasone | 23.2 ± 3.8 | 14.3 ± 9.9 | youtube.com |

This table presents illustrative data for a related steroid to demonstrate typical kinetic parameters and is not data for this compound.

A low Kₘ value generally indicates a high affinity of the enzyme for the substrate, while Vₘₐₓ reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. libretexts.org Such data for this compound would be essential for predicting its metabolic clearance and potential for drug-drug interactions.

Substrate Specificity and Enzyme Induction/Inhibition in Research Models

Substrate Specificity: Enzymes exhibit substrate specificity, meaning they preferentially bind to and catalyze reactions on molecules with particular structural features. acs.org The modification of testosterone's D-ring to a six-membered ring in this compound would significantly alter its size and shape. This structural change would likely impact its binding affinity for the active sites of enzymes that metabolize testosterone. For instance, the active site of CYP3A4 is known to be large and malleable, allowing it to accommodate a wide range of substrates. uniprot.org However, the precise fit of this compound would determine the rate and regioselectivity of its hydroxylation. Research on other D-homo steroids has shown that such structural modifications can lead to a lower inhibitory potential against enzymes like aromatase and 17β-HSD compared to their five-membered D-ring counterparts. researchgate.net

Enzyme Induction and Inhibition: Xenobiotics can induce (increase the expression of) or inhibit the activity of metabolizing enzymes, which is a critical aspect of drug interaction studies. bgc.ac.in

Induction: In a research model, this compound could be evaluated for its ability to induce the expression of key metabolizing enzymes like CYP3A4. This is typically done by treating a model system (e.g., human hepatocytes or laboratory animals) with the compound and then measuring the enzyme's mRNA levels, protein levels, or catalytic activity.

Inhibition: this compound could also act as an inhibitor of steroid-metabolizing enzymes. For example, studies have shown that various dietary compounds, such as flavonoids from green tea, can competitively inhibit the UGT-mediated glucuronidation of testosterone. frontiersin.org Similarly, this compound could be tested for its potential to inhibit the metabolism of known substrates for specific CYP or UGT isoforms. An inhibitor that mimics the transition state of the enzymatic reaction can bind very tightly to the enzyme, effectively blocking its activity. wikipedia.orgsigmaaldrich.com

No specific studies on the induction or inhibition of metabolizing enzymes by this compound are currently available in the scientific literature.

Molecular Mechanisms of Action and Biological Activity Mechanistic Studies

Interaction with Steroid Receptors

Steroid hormones exert their physiological effects by binding to and activating specific intracellular receptor proteins, which are members of the nuclear receptor superfamily. nih.govpressbooks.pubembopress.org These ligand-activated transcription factors, upon binding their cognate hormone, modulate the expression of target genes. pressbooks.pubnih.gov The binding affinity and subsequent functional response (agonist or antagonist) are highly dependent on the precise three-dimensional fit between the ligand and the receptor's ligand-binding pocket (LBP). rcsb.org

D-Ring Significance in Ligand-Receptor Interaction

The steroidal skeleton consists of four fused rings labeled A, B, C, and D. frontiersin.org While the A-ring is often considered critical for initial receptor binding and high-affinity association, the D-ring plays a crucial role in determining the functional outcome of this interaction—whether the ligand acts as an agonist, inducing a cellular response, or an antagonist, blocking one. pageplace.de Slight modifications to the D-ring can significantly alter the biological activity of a steroid. mdpi.com The expansion of the five-membered D-ring to a six-membered ring, a process known as D-homoannulation, results in D-homosteroids like D-homotestosterone. arkat-usa.org This modification increases the flexibility and alters the geometry of the molecule compared to its parent compound, which can impact how it is accommodated within the receptor's binding pocket and influence the subsequent conformational changes necessary for receptor activation. arkat-usa.orgresearchgate.net

Table 1: Structural Comparison of Testosterone (B1683101) and this compound This table provides a comparison of the key structural features of Testosterone and its D-homo analogue.

| Feature | Testosterone | This compound |

|---|---|---|

| Chemical Formula | C₁₉H₂₈O₂ | C₂₀H₃₀O₂ |

| D-Ring Structure | 5-membered ring (cyclopentane) | 6-membered ring (cyclohexane) |

| Ring System | Cyclopentanoperhydrophenanthrene | D-Homo-gonane |

| Structural Impact | Rigid, planar D-ring | More flexible, puckered D-ring |

Androgen Receptor Interaction Studies

The Androgen Receptor (AR) is the primary mediator of the actions of male sex hormones like testosterone and its more potent metabolite, dihydrotestosterone (B1667394) (DHT). nih.govub.edu These natural androgens bind with high affinity to the AR's ligand-binding domain, inducing a conformational change that facilitates nuclear translocation, dimerization, and binding to specific DNA sequences known as androgen response elements (AREs) to regulate gene transcription. nih.govub.edu The anabolic and androgenic activity of compounds like this compound is contingent on their ability to effectively bind and activate the AR. physio-pedia.comnih.gov

Table 2: Key Residues in the Androgen Receptor (AR) Ligand-Binding Pocket for Natural Androgens This table lists key amino acid residues within the AR that are crucial for binding natural androgens like Dihydrotestosterone (DHT), providing a framework for understanding potential interactions with modified steroids.

| AR Residue | Interaction with DHT | Potential Implication for this compound |

|---|---|---|

| Arg752, Gln711 | Forms hydrogen bonds with the 3-keto group on the A-ring. nih.gov | Interaction likely preserved as the A-ring is unchanged. |

| Asn705, Thr877 | Forms hydrogen bonds with the 17β-hydroxyl group on the D-ring. nih.gov | Interaction likely altered due to the different position and orientation of the 17a-hydroxyl group on the six-membered D-ring. |

| Trp741 | Forms part of the hydrophobic pocket accommodating the steroid backbone. rcsb.org | The altered shape of the D-homo steroid backbone would change van der Waals contacts with hydrophobic residues. |

Estrogen Receptor (ERα) Binding and Modulation

The Estrogen Receptor Alpha (ERα) is the primary mediator of the hormone estradiol (B170435) and a key player in breast cancer development. revvity.comnih.gov Cross-reactivity of androgenic compounds with ERα is a known phenomenon. Studies on certain D-homo steroid derivatives have explored their interaction with ERα. For example, some D-homo-estren-3-one derivatives are recognized by the estrogen receptor, although they exhibit lower relative binding affinities compared to reference compounds. researchgate.net However, a study on 16-amino-17-substituted-D-homo derivatives from the estrane (B1239764) series found an absence of antiestrogenic activity, indicating that the nature of the D-ring and its substituents is critical for determining the biological response. researchgate.netnih.gov

The ERα ligand-binding pocket is a predominantly hydrophobic cavity that completely envelops its natural ligand, estradiol. nih.gov The high-affinity binding is stabilized by specific hydrogen bonds at both ends of the ligand: the 3-hydroxyl group on the A-ring interacts with Glu353 and Arg394, while the 17β-hydroxyl on the D-ring forms a crucial hydrogen bond with His524. nih.gov

No crystal structure of this compound bound to ERα is currently available. nih.govwikipedia.orgazolifesciences.comcriver.com However, based on the known structure of the ERα LBP, the expansion of the D-ring from a five-membered to a six-membered ring would necessitate significant conformational adjustments within the binding pocket. The increased size and altered geometry of the D-homo backbone would likely disrupt the precise positioning required for optimal interaction with key residues like His524. This structural mismatch may explain the observed lower binding affinity or lack of activity in related D-homo compounds. researchgate.net

Table 3: Key Residues in the Estrogen Receptor α (ERα) Ligand-Binding Pocket This table details the important amino acid residues in the ERα LBP that interact with the natural ligand, 17β-estradiol, highlighting the interactions that would be affected by a D-ring modification.

| ERα Residue | Interaction with 17β-Estradiol | Potential Implication for this compound |

|---|---|---|

| Glu353, Arg394 | Form hydrogen bonds with the 3-hydroxyl group on the phenolic A-ring. nih.gov | This compound lacks a phenolic A-ring, precluding these specific interactions and likely resulting in very low binding affinity. |

| His524 | Forms a critical hydrogen bond with the 17β-hydroxyl group on the D-ring. nih.gov | The altered geometry of the six-membered D-ring would likely misalign the 17a-hydroxyl group, weakening or preventing this key hydrogen bond. |

| Ala350, Leu387, Leu391, Phe404 | Contribute to the hydrophobic cavity that encases the steroid. nih.gov | The bulkier D-homo steroid backbone would create different van der Waals contacts and potentially steric clashes within this pocket. |

Ligand binding to a nuclear receptor induces critical conformational changes, the most important of which involves the C-terminal helix, known as helix 12 (H12) or the AF-2 helix. mdpi.com Upon binding an agonist like estradiol, H12 folds over the ligand-binding pocket, creating a "mouse trap" that seals the ligand in and forms a surface for the recruitment of coactivator proteins, leading to gene transcription. nih.gov Conversely, binding an antagonist forces H12 into a different position that physically blocks the coactivator binding site, leading to transcriptional repression. biorxiv.org

Molecular dynamics simulations of ERα have shown that the stability and positioning of H12 are highly sensitive to the ligand's structure. biorxiv.orgresearchgate.net While no specific simulations for this compound are available, it can be hypothesized that its bulkier, more flexible D-ring would interfere with the precise positioning of H12 required for full agonist activity. The altered steric profile could prevent H12 from fully sealing the binding pocket, potentially leading to a conformation that is intermediate between the active and inactive states, or one that is simply unstable. This could explain the weak or absent estrogenic/antiestrogenic effects observed in studies of related D-homo compounds. researchgate.netnih.gov

Ligand Binding Site Analysis

Other Nuclear Receptor Interactions (e.g., VDR if applicable)

The nuclear receptor superfamily is vast, and includes receptors for a wide range of signaling molecules, such as vitamin D (the Vitamin D Receptor, VDR). nih.govnih.govwikipedia.org The VDR is a ligand-dependent transcription factor that, upon binding its active ligand calcitriol, forms a heterodimer with the Retinoid X Receptor (RXR) to regulate genes involved in calcium homeostasis, cell growth, and the immune system. nih.govmdpi.comuniprot.org

There is currently no published research documenting the direct interaction or binding of this compound with the VDR. While steroid hormones can sometimes exhibit promiscuity and bind to multiple receptors, such cross-reactivity needs to be experimentally verified. researchgate.net Studies on some D-homo steroid derivatives have shown low inhibitory potential against key steroidogenic enzymes, but not direct receptor interactions with receptors like VDR. researchgate.netnih.gov Therefore, any potential interaction between this compound and the VDR remains speculative and unconfirmed.

Enzymatic Activity Modulation

The interaction of this compound with various enzyme systems is a critical area of investigation for understanding its biological profile. However, specific data on its modulatory effects on key enzymes are not extensively documented.

Inhibition of Steroidogenic Enzymes (e.g., 17β-Hydroxysteroid Dehydrogenases)

17β-Hydroxysteroid dehydrogenases (17β-HSDs) are crucial enzymes in the biosynthesis and metabolism of active steroid hormones, catalyzing the conversion between 17-keto and 17β-hydroxy steroids. wikipedia.orgnih.gov For instance, 17β-HSD type 1 is pivotal in the creation of the potent estrogen, 17β-estradiol, from the less active estrone, and is a target in estrogen-dependent diseases. rcsb.orgnih.gov Similarly, other isoforms are involved in the activation and inactivation of androgens like testosterone and dihydrotestosterone (DHT). nih.gov

Modulation of Other Relevant Enzymes (e.g., Tubulin Polymerization)

Tubulin polymerization is a dynamic cellular process essential for microtubule formation, which plays a vital role in cell structure, division, and intracellular transport. mdpi.comnih.gov This process is a key target for certain anti-cancer drugs that disrupt microtubule dynamics. nih.gov These agents can inhibit the polymerization of tubulin heterodimers or prevent their depolymerization, leading to cell-cycle arrest and apoptosis. nih.gov

There is currently a lack of scientific studies investigating the direct effects of this compound on tubulin polymerization or microtubule dynamics. Research on compounds that modulate tubulin often focuses on specific binding sites, such as the colchicine (B1669291) site, but this compound has not been identified as a compound that interacts with these sites in the available literature. mdpi.commdpi.com

Cellular and Subcellular Effects in In Vitro Models

The effects of androgens on cells are complex, involving a variety of signaling pathways and cellular responses. The specific impact of the structural modification in this compound (an expanded D-ring) on these processes is not well-characterized.

Effects on Cell Lines and Cellular Pathways

In vitro studies using various cancer cell lines are fundamental for elucidating the mechanisms of drug action and their effects on cellular processes like proliferation and invasion. nih.govnih.gov Different cell lines can exhibit varied responses and morphologies, which can be linked to their molecular characteristics and clinical origins. plos.org For example, the response of breast cancer cell lines (like MCF-7) or prostate cancer cell lines to androgens is a subject of intense study. bmrat.orgfrontiersin.org

However, specific data from studies using this compound on any particular cell line to characterize its effects on cellular pathways such as proliferation, apoptosis, or migration are not described in the current body of scientific literature.

Intracellular Signaling Cascades

Steroid hormones can trigger intracellular signaling cascades, which are complex chains of events involving proteins and second messengers that transmit signals from the cell surface to intracellular targets. nih.govpatnawomenscollege.in These cascades, such as the mitogen-activated protein kinase (MAPK) pathway, can regulate gene expression and various cellular functions. nih.gov The activation of these pathways can be initiated by the binding of a ligand to a receptor, leading to a series of phosphorylation events catalyzed by kinases. lumenlearning.com

There is no specific information available that details the particular intracellular signaling cascades modulated by this compound. While the general mechanisms for testosterone and other androgens are well-documented, it is unknown how the D-homo structural alteration impacts receptor binding and the subsequent activation or inhibition of downstream signaling proteins. nih.govresearchgate.net

Non-Genomic Mechanisms of Action (if evidence exists)

Beyond the classical genomic pathway that involves nuclear receptors and gene transcription, some steroids can elicit rapid, non-genomic effects. nih.govnih.gov These actions are often initiated at the cell membrane and involve the rapid activation of second messenger systems, such as increases in intracellular calcium or the activation of G-protein coupled receptors. researchgate.netresearchgate.net These pathways can operate independently of gene transcription and protein synthesis. nih.gov

Evidence for non-genomic actions of this compound is currently absent from the scientific literature. While testosterone has been shown to have such effects, it is not known if its D-homo analog shares these properties. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of D Homotestosterone and Its Analogs

Elucidation of Key Structural Determinants for Activity

The specific arrangement of atoms and functional groups in the D-homotestosterone scaffold dictates its biological function. Key determinants include the size and conformation of the steroid rings, the nature and position of various substituents, and the precise stereochemistry of the molecule.

Natural steroids possess a tetracyclic skeleton with three six-membered rings (A, B, and C) and one five-membered D-ring. libretexts.org The fusion of these rings, typically in a trans configuration between the B-C and C-D rings, creates a rigid and relatively flat structure. libretexts.org The expansion to a D-homo steroid introduces significant conformational changes. The six-membered D-ring adopts a chair conformation, which alters the geometry and the spatial orientation of substituents at key positions, particularly at C-17. This change in the D-ring is critical because this region of the steroid molecule often plays a crucial role in initiating the biological response. pageplace.de The altered topography of the D-homo steroid can lead to a different binding affinity and specificity for androgen receptors compared to their natural five-membered D-ring counterparts.

| Feature | Natural Steroids (e.g., Testosterone) | D-Homo Steroids (e.g., this compound) |

| D-Ring Size | Five-membered (cyclopentane) | Six-membered (cyclohexane) |

| D-Ring Conformation | Envelope or Twist | Chair |

| Overall Molecular Shape | Relatively flat, rigid structure | Altered three-dimensional geometry |

| Biological Implication | Standard for androgen receptor binding | Potentially altered receptor affinity and specificity |

Ring A: The A-ring of this compound features a double bond between C4 and C5 and a ketone at C3, which are important for androgenic activity. Modifications here can have significant effects. For instance, creating an aromatic A-ring, as seen in estrogens, would drastically change the molecule's hormonal activity. libretexts.org

Rings B and C: These rings form the central, rigid core of the steroid. Introducing small alkyl groups into these rings can induce specific conformational changes that may enhance or decrease biological properties. spbu.ru For example, the removal of the methyl group at C-19 (to give 19-nor-d-homotestosterone) has been a subject of study, paralleling the development of 19-nortestosterone derivatives in anabolic steroid research. spbu.ru

Ring D: Substituents on the enlarged D-ring can directly impact receptor interaction. The nature and orientation of the group at C-17a (the equivalent position to C-17 in natural steroids) is particularly important.

The effects of substituents are often categorized by their electronic properties (electron-donating or electron-withdrawing). mdpi.comnih.gov Electron-donating groups can increase electron density in certain parts of the molecule, potentially enhancing interactions with the receptor, while electron-withdrawing groups decrease it. nih.govopenstax.org

| Ring | Position of Substitution | Type of Substituent | Potential Effect on Activity |

| A | C2, C4 | Alkyl groups | Can alter binding and metabolism |

| B/C | C7, C11 | Alkyl, Hydroxyl, or Halogen groups | Modifies conformation and receptor interaction |

| D | C16, C17a | Alkyl or other functional groups | Directly influences binding affinity and specificity |

| General | C19 (on C10) | Removal of methyl group (19-nor) | Can significantly alter anabolic vs. androgenic activity |

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor for the biological activity of any drug, including this compound. wikipedia.orgmhmedical.com The steroid nucleus contains multiple chiral centers, meaning it can exist in many different spatial configurations (stereoisomers). libretexts.org Natural steroids generally have a single, common configuration. libretexts.org

The rigid, fused-ring system of steroids fixes the orientation of substituent groups into either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. libretexts.org This fixed geometry is paramount for how the molecule "fits" into its biological target, such as an enzyme or receptor. mhmedical.com The interaction is highly specific, much like a key fitting into a lock. uou.ac.in

Key stereochemical aspects include:

Substituent Orientation (α/β): Substituents at saturated carbons are designated as α (projecting below the plane of the ring system) or β (projecting above the plane). britannica.com The C-17a hydroxyl group in this compound, for example, has a specific orientation that is crucial for its activity. An isomer with the opposite orientation (an epimer) would likely have significantly reduced or different activity. wikipedia.org The biological activity of chiral compounds can differ significantly between isomers, with one being potent and the other inactive or even having a different effect. unimi.it

The precise stereochemistry of this compound ensures the correct presentation of its functional groups to the active site of its target protein, and even minor changes can disrupt this interaction and abolish activity. unimi.it

Influence of Substituents on Steroid Rings (A, B, C, D)

Three-Dimensional Structure-Activity Relationships (3D-SAR)

Three-dimensional structure-activity relationship (3D-SAR) studies investigate the relationship between the spatial arrangement of a molecule's atoms and its biological activity. For this compound and its analogs, these studies are crucial for understanding how the modification of the steroid's D-ring influences its interaction with the androgen receptor (AR).

Pharmacophore Modeling and Alignment

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect, such as binding to a receptor. mdpi.com A pharmacophore model for an androgen receptor agonist typically consists of key features derived from potent ligands like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). These features generally include:

Two hydrogen bond acceptors/donors: Corresponding to the C3-keto group and the C17β-hydroxyl group.

A hydrophobic core: Comprising the steroidal A, B, C, and D rings.

Specific spatial relationships: The distances and angles between these features are critical for optimal receptor binding.

When aligning the pharmacophore of this compound with that of testosterone, the A, B, and C rings can be superimposed effectively. However, the enlargement of the D-ring introduces a spatial deviation. This misalignment of the crucial C17aβ-hydroxyl group within the androgen receptor's ligand-binding domain (LBD) is a primary reason for the observed decrease in binding affinity compared to testosterone. Structure-based pharmacophore models, developed from the crystal structure of the AR LBD, can be used to screen for compounds that fit the receptor's binding site. nih.gov For this compound analogs, such models would highlight the steric clashes and suboptimal positioning of key interacting groups resulting from the expanded D-ring.

Conformational Analysis and Receptor Fit

The binding of a ligand to a receptor is a dynamic process involving conformational changes in both the molecule and the protein. nih.gov This process can be described by two main models: "induced fit," where ligand binding induces a conformational change in the receptor, and "conformational selection," where the receptor exists in an equilibrium of different conformations, and the ligand selectively binds to and stabilizes a compatible one. disprot.orgmdpi.com

For the androgen receptor, ligand binding is known to induce a significant conformational change, stabilizing the receptor in an active state capable of dimerization and gene regulation. oup.compageplace.de The binding of DHT, for example, leads to a more compact and energetically stable structure of the AR ligand-binding domain. pageplace.de

The conformational flexibility of the steroid itself is also critical. This compound, with its six-membered D-ring, adopts a different and more flexible chair or boat conformation compared to the relatively planar envelope conformation of the five-membered D-ring in testosterone. This altered conformation affects how the molecule fits into the ligand-binding pocket of the androgen receptor. The pocket is finely tuned to accommodate the specific shape of native androgens like testosterone and DHT. The expansion of the D-ring in this compound leads to a suboptimal fit, potentially causing steric hindrance with amino acid residues lining the pocket. researchgate.net This poor fit disrupts the precise interactions necessary for high-affinity binding and efficient receptor activation. Quantum chemical studies on other steroidal drugs have shown that even subtle changes in torsional angles can significantly impact receptor fit and biological activity. ncifcrf.gov

Structure-Binding Relationships

The relationship between the chemical structure of a ligand and its binding characteristics to a receptor is fundamental to understanding its biological function. This includes both the strength of the binding (affinity) and its preference for a specific receptor over others (selectivity).

Determinants of Ligand Binding Affinity and Selectivity

Binding affinity is a measure of the strength of the interaction between a ligand and a receptor, often quantified by the equilibrium dissociation constant (Kd). A lower Kd value signifies a stronger, higher-affinity interaction. bmglabtech.com This affinity is governed by the sum of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. pageplace.de

For androgens, several structural features are key determinants of binding affinity for the AR:

The 17β-Hydroxyl Group: This group acts as a critical hydrogen bond donor, interacting with specific amino acid residues (such as Asn705 and Thr877) in the AR ligand-binding domain.

The C3-Keto Group: This feature also contributes to hydrogen bonding and is important for high-affinity binding.

The Steroid Scaffold: The rigid, hydrophobic tetracyclic ring system ensures a proper orientation within the hydrophobic ligand-binding pocket.

The modification in this compound, specifically the expansion of the D-ring, directly impacts these determinants. While it retains the key hydroxyl and keto groups, the altered geometry of the D-ring leads to a suboptimal fit, weakening the collective non-covalent interactions and thus reducing binding affinity. researchgate.net Studies on various steroidal compounds confirm that modifications to the D-ring often lead to a decrease in AR binding affinity.

Selectivity refers to a ligand's ability to bind to a specific target receptor with high affinity while having low affinity for other receptors (e.g., estrogen, progesterone, or glucocorticoid receptors). nanotempertech.com The structural requirements for binding to these different steroid receptors are distinct. While there is some cross-reactivity among steroid hormones, the specific shape of the ligand-binding pocket of the AR confers selectivity for androgens. The unique conformation of this compound, while reducing its affinity for the AR, would also influence its potential to bind to other steroid receptors.

Competition Binding Assays

Competition binding assays are a standard in vitro method used to determine the binding affinity of an unlabeled compound (the "competitor") for a receptor by measuring its ability to compete with a radiolabeled ligand of known high affinity. nih.govepa.gov In the context of the androgen receptor, this typically involves using radiolabeled DHT (e.g., [³H]DHT) or a synthetic androgen like [³H]R1881 as the primary ligand. nih.govwikipedia.org

The assay is performed by incubating the receptor source (e.g., rat prostate cytosol) with a fixed concentration of the radiolabeled ligand and varying concentrations of the competitor compound, such as this compound or its analogs. As the concentration of the competitor increases, it displaces the radiolabeled ligand from the receptor, leading to a decrease in measured radioactivity.

The results are plotted as the percentage of radioligand bound versus the log of the competitor concentration. From this curve, the IC₅₀ value is determined, which is the concentration of the competitor required to displace 50% of the bound radioligand. The IC₅₀ value is then often converted to an inhibition constant (Kᵢ), which reflects the true binding affinity of the competitor for the receptor. nanotempertech.com

Table 1: Representative Data from a Competitive Binding Assay for the Androgen Receptor

This table presents illustrative data based on typical findings from competitive binding assays for various androgens and antiandrogens. The values for this compound are estimated based on its known lower affinity relative to Testosterone.

| Compound | Type | IC₅₀ (nM) | Relative Binding Affinity (RBA) % (DHT = 100%) |

| Dihydrotestosterone (DHT) | Endogenous Androgen (Reference) | 3.2 | 100% |

| Testosterone | Endogenous Androgen | ~6.4 | ~50% |

| This compound | Analog | >100 | <3% |

| Cyproterone Acetate | Antiandrogen | 4.4 | ~73% |

Data is representative and compiled for illustrative purposes based on published findings for reference compounds.

This type of assay would quantitatively demonstrate that this compound is a significantly weaker binder to the androgen receptor compared to endogenous androgens like DHT and testosterone.

Advanced Analytical and Computational Methodologies in D Homotestosterone Research

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic techniques are indispensable in the study of D-homotestosterone, providing detailed insights into its molecular structure, conformation, and interactions. These methods are foundational for understanding its chemical properties and biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds like this compound. sigmaaldrich.commeasurlabs.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. wikipedia.orgwikipedia.org

In the structural elucidation of this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. emerypharma.com 1D NMR, such as ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information. The chemical shift in a ¹H NMR spectrum indicates the electronic environment of each proton, while the integration of the signal corresponds to the number of protons. oxinst.com Signal multiplicity, or the splitting pattern, reveals the number of neighboring protons, and coupling constants provide information about the dihedral angles between adjacent protons, which is crucial for determining stereochemistry. emerypharma.comlibretexts.org

For a molecule with a complex steroid backbone like this compound, 1D spectra can have overlapping signals. 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to resolve these ambiguities.

COSY spectra show correlations between protons that are coupled to each other, helping to identify adjacent protons in the molecular structure.

HSQC spectra correlate protons directly to the carbons they are attached to.

HMBC spectra reveal correlations between protons and carbons that are two or three bonds away, which is instrumental in piecing together the carbon skeleton and assigning quaternary carbons. oxinst.com

Through the systematic analysis of these NMR data, a complete and unambiguous assignment of all proton and carbon signals of this compound can be achieved, confirming its unique D-ring expanded structure.

Table 1: Representative NMR Data Interpretation for Steroid Analysis

| NMR Experiment | Type of Information Obtained | Application in this compound Analysis |

|---|---|---|

| ¹H NMR | Chemical shift, integration, multiplicity, coupling constants | Determines the number and electronic environment of protons, and their connectivity. emerypharma.comoxinst.com |

| ¹³C NMR | Chemical shift of carbon atoms | Identifies the number of unique carbon environments. |

| COSY | ¹H-¹H correlations | Establishes proton-proton spin-spin coupling networks to trace out the carbon framework. libretexts.org |

| HSQC | Direct ¹H-¹³C correlations | Assigns protons to their directly attached carbon atoms. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Connects molecular fragments and assigns non-protonated (quaternary) carbons. oxinst.com |

| NOESY/ROESY | Through-space ¹H-¹H correlations | Provides information about the spatial proximity of protons, aiding in stereochemical assignments. |